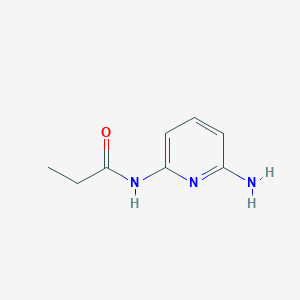

2-Amino-6-(propylamido)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-aminopyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQGZYIKRWQBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyridine Core: Foundational Aspects in Heterocyclic Chemical Research

The pyridine (B92270) ring is a cornerstone of heterocyclic chemistry. Structurally, it is an aromatic organic compound analogous to benzene, where one methine group (–CH=) is replaced by a nitrogen atom. This substitution has profound chemical consequences. The nitrogen atom imparts a basic character to the ring and introduces polarity. The lone pair of electrons on the nitrogen atom is not delocalized within the aromatic system and is available for protonation or coordination to metal ions.

First isolated in the 19th century, the pyridine scaffold is now recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of bioactive compounds and FDA-approved drugs. Its ability to engage in hydrogen bonding enhances the pharmacokinetic properties of drug candidates. The study of heterocyclic compounds, particularly unsaturated 5- and 6-membered rings like pyridine, remains a major focus of organic chemistry research.

Significance of Aminopyridine Scaffolds in Modern Organic Synthesis and Materials Science

The introduction of an amino group (–NH₂) onto the pyridine (B92270) ring creates the aminopyridine scaffold, a structure of significant interest in both organic synthesis and materials science. 2-Aminopyridine (B139424) derivatives, for instance, are crucial synthons, possessing a dual nucleophilic character that allows them to react with a variety of electrophiles such as ketones, aldehydes, and acids to construct more complex five- and six-membered azaheterocycles. sioc-journal.cn These scaffolds are integral to multicomponent reactions, which are efficient synthetic strategies for building sophisticated molecules in a single step.

In materials science, aminopyridine scaffolds are utilized as building blocks for polymers and advanced materials, contributing properties like thermal stability and enhanced solubility. solubilityofthings.com Their ability to coordinate with metal ions also makes them valuable in the development of novel catalysts and functional materials. Furthermore, recent research has highlighted the potential of aminopyridine-based structures in regenerative medicine, where they have been incorporated into biodegradable scaffolds to promote nerve repair.

Amide Functionalization in Pyridine Systems: Structural and Reactive Implications

The functionalization of an aminopyridine with an amide group, as seen in 2-Amino-6-(propylamido)pyridine, introduces another layer of chemical complexity and utility. The amide linkage (–NH–C=O) is a key functional group in its own right, known for its ability to form strong hydrogen bonds, which can direct the three-dimensional structure of molecules and lead to the formation of highly ordered supramolecular assemblies.

The reaction of 2,6-diaminopyridine (B39239) with acyl chlorides is a common method to produce N-substituted amide derivatives. acs.org The presence of both the pyridine (B92270) nitrogen and the amide group offers multiple sites for coordination and intermolecular interactions. This dual functionality is exploited in supramolecular chemistry to construct discrete molecular architectures with applications dependent on their specific topology. The steric and electronic properties of the acyl group can be tuned to control the reactivity and assembly of the molecule. For example, the use of a carbamoyl (B1232498) group, a surrogate for an acyl group, has been employed in the synthesis of ferracyclic complexes that model the active sites of enzymes like [Fe]-hydrogenase. nih.gov

Overview of Advanced Research Directions Pertaining to 2 Amino 6 Propylamido Pyridine

Direct Synthesis and Derivatization Routes for Aminopyridines

The initial formation of the aminopyridine core is a critical step. Methodologies often focus on introducing an amino group onto a pre-existing pyridine (B92270) ring, sometimes followed by further derivatization to install the amide substituent.

Chichibabin Reaction and Analogous Amination Procedures

The Chichibabin reaction is a classic method for the direct amination of pyridine to produce 2-aminopyridine (B139424). wikipedia.org The reaction typically involves heating pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or liquid ammonia (B1221849). wikipedia.org The mechanism is an addition-elimination process where the nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C-2 position of the pyridine ring, forming a σ-adduct intermediate. Aromaticity is restored by the elimination of a hydride ion (H⁻), which then reacts with an available proton source, often the newly formed amino group or ammonia, to generate hydrogen gas. wikipedia.orgmyttex.net

The reaction rate is influenced by factors such as the basicity of the heterocyclic substrate, with an ideal pKa range between 5 and 8. wikipedia.org While effective, the traditional Chichibabin reaction requires harsh conditions and the use of the hazardous reagent sodium amide. google.com

Modern variations aim for milder conditions. For instance, processes for preparing 2-amino-6-alkylpyridines have been developed using this methodology. google.com An intramolecular version of the Chichibabin reaction has also been described where a nitrile group on a fused ring serves as the nitrogen source for amination. wikipedia.org If a good leaving group, such as a halogen, is already present at the 2-position, nucleophilic substitution occurs under much milder conditions than the standard Chichibabin reaction. myttex.net

Regioselective Functionalization of Pyridine Ring Systems

Achieving regioselectivity in the functionalization of pyridine is crucial, especially for unsymmetrically substituted derivatives. A powerful strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, primarily at the C-2 and C-4 positions. researchgate.net

A notable development is the regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an inexpensive and readily available ammonium (B1175870) surrogate. acs.orgnih.gov This process allows for high conversion under mild conditions. The reaction proceeds by activating the N-oxide, followed by nucleophilic attack by saccharin. The resulting adduct can then be deprotected in a one-pot process under acidic conditions to yield the desired substituted 2-aminopyridine with high regioselectivity. acs.orgnih.govscispace.com This method overcomes challenges associated with the direct amination of pyridine N-oxides, where the nucleophile might react competitively with the activating agent. acs.org

Another approach for direct amination of pyridine N-oxides involves using Ts₂O and tert-butylamine (B42293) (t-BuNH₂), followed by in situ deprotection with trifluoroacetic acid (TFA). This one-pot procedure provides 2-aminopyridines in high yields with excellent 2-/4- selectivity and good functional group compatibility. researchgate.net

Synthesis of Amide-Functionalized Pyridine Precursors

Once the aminopyridine scaffold is obtained, the amide functionality can be introduced. One direct method is the oxidative amidation of aldehydes with aminopyridines. A metal-free approach utilizes aqueous hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org This reaction proceeds without the need for catalysts or additives and uses water as an environmentally benign solvent, offering a practical route to N-(pyridin-2-yl)benzamides and related structures. rsc.org

Another strategy involves the reaction of 2-aminopyridine with other reagents to form the amide bond. For example, a bimetallic metal-organic framework, Fe₂Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, yielding N-(pyridin-2-yl)-benzamide with good efficiency. mdpi.com The catalyst demonstrates high activity and can be recycled multiple times without a significant loss in performance. mdpi.com

Advanced Coupling and Functionalization Strategies for Amide Integration

Modern synthetic chemistry offers powerful tools for constructing complex molecules through coupling reactions. These methods are instrumental in building the this compound framework, often by forming key carbon-carbon or carbon-nitrogen bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Glaser, Stille)

Metal-catalyzed cross-coupling reactions are indispensable for functionalizing pyridine rings.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is widely used. scirp.org This palladium-catalyzed reaction, often with a copper co-catalyst, has been applied to the synthesis of various pyridine derivatives. mdpi.com For instance, 2-amino-3-bromopyridines can be coupled with terminal alkynes in the presence of a palladium catalyst to afford the corresponding 3-alkynyl-2-aminopyridines. scirp.org These products can then serve as intermediates for constructing more complex heterocyclic systems like 7-azaindoles through subsequent cyclization reactions. mdpi.commerckmillipore.comnih.gov

The Glaser coupling is an oxidative coupling of terminal alkynes to form symmetric diynes, typically using copper salts as catalysts. drugfuture.comwikipedia.org A common modification is the Eglinton reaction, which uses a stoichiometric amount of a copper(II) salt, like cupric acetate, in pyridine to achieve the coupling. wikipedia.orgorganic-chemistry.org The Hay coupling is a catalytic version that uses a Cu(I)-TMEDA complex and air as the oxidant. wikipedia.orgrsc.org These reactions are valuable for creating symmetrical molecules containing pyridine moieties. rsc.org

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. orgsyn.org This method is highly versatile for creating C-C bonds and has been used to synthesize functionalized bipyridines and terpyridines in high yields. acs.org The reaction can be applied to alkoxy-substituted heterocyclic stannanes to provide access to substituted 'pyridone' structures after a dealkylation step. thieme-connect.com Although effective, a drawback of the Stille reaction is the toxicity associated with the tin reagents. orgsyn.org

Multicomponent Reactions in the Synthesis of Aminopyridine-Amide Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and rapid generation of molecular complexity. rsc.org

Several MCRs have been developed for the synthesis of aminopyridine derivatives. nih.gov A one-pot, three-component reaction of enaminones, malononitrile, and various primary amines under solvent-free conditions can produce a diverse range of substituted 2-aminopyridines. nih.gov The mechanism likely involves an initial Knoevenagel condensation, followed by nucleophilic attack and intramolecular cyclization, culminating in an aromatization step. nih.gov

A particularly relevant MCR is the organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to directly generate 2-amidopyridines. nih.gov This method uniquely combines amide bond formation and subsequent functionalization (activation) in a single catalytic cascade, providing a convergent and efficient route to scaffolds like this compound. nih.gov Other MCRs, such as the nickel-catalyzed coupling of alkenes, aldehydes, and amides, provide modular protocols to build complex allylic amines, showcasing the power of this strategy in modern synthesis. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This strategy is a cornerstone for the synthesis of 2,6-disubstituted pyridines. The synthesis of this compound via an SNAr approach would typically involve a dihalogenated pyridine precursor, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722).

The general approach involves the sequential substitution of the halogen atoms with an amino group and a propylamido group. The order of these substitutions is critical and depends on the relative reactivity of the nucleophiles and the reaction conditions. For instance, 2,6-dibromopyridine can react with ammonia to yield 2-amino-6-bromopyridine. google.com This intermediate can then undergo a second SNAr reaction or a palladium-catalyzed cross-coupling reaction with propionamide (B166681). Alternatively, the dihalopyridine can first be reacted with propionamide under basic conditions, followed by amination. The choice of solvent, temperature, and catalyst (if any) plays a pivotal role in controlling the regioselectivity and yield of the reaction. researchgate.net

The success of SNAr reactions on halogenated pyridines is often influenced by the presence of activating or deactivating groups on the ring. nih.gov For the synthesis of this compound, the sequential introduction of the amino and propylamido groups must be carefully orchestrated to achieve the desired product.

Chemo- and Regioselective Derivatization of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The key to successful derivatization lies in achieving high chemo- and regioselectivity.

Modifications at the Amino Group

The exocyclic amino group at the 2-position is a primary site for derivatization. Its nucleophilic character allows for a variety of chemical transformations. Standard reactions targeting primary amines can be employed, such as acylation, alkylation, sulfonylation, and the formation of ureas or thioureas. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives.

The challenge in modifying the amino group lies in potential competition with the amide nitrogen of the propylamido group. However, the amino group is generally more nucleophilic and accessible, allowing for selective reactions under controlled conditions. The use of protecting groups might be necessary in some cases to achieve the desired selectivity.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(6-(propylamido)pyridin-2-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-6-(propylamido)pyridin-2-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(6-(propylamido)pyridin-2-yl)-4-methylbenzenesulfonamide |

Variations of the Propylamide Chain and Amide Linkage

The propylamide chain at the 6-position provides another avenue for structural diversification. Modifications can be introduced by varying the length of the alkyl chain of the amide. This can be achieved by starting with different acylating agents during the initial synthesis. For example, using butanoyl chloride instead of propanoyl chloride would result in a butanamido substituent.

Furthermore, the amide linkage itself can be modified. For instance, it could be reduced to a secondary amine or hydrolyzed to a carboxylic acid, which could then be re-functionalized. The stability of the amide bond under various reaction conditions is a key consideration for these transformations.

| Modification | Synthetic Approach | Resulting Functional Group |

| Chain Extension | Use of a longer-chain acyl halide in the synthesis | e.g., Butanamido, Pentanamido |

| Chain Branching | Use of a branched-chain acyl halide | e.g., Isobutyramido |

| Amide Reduction | Reduction with agents like LiAlH4 | Secondary amine |

Functionalization at Other Pyridine Ring Positions (e.g., Methyl Group Modifications)

While the primary reactive sites are the amino and propylamido groups, the pyridine ring itself can be functionalized at the remaining C-H positions (C-3, C-4, and C-5). Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature but can be achieved under harsh conditions, typically directing to the 3- and 5-positions. nih.gov

A more common strategy for functionalizing the pyridine ring of related compounds involves starting with a pre-functionalized pyridine core. For example, if a methyl group were present on the ring, as in derivatives of 2-amino-6-methylpyridine, this methyl group could be a handle for further modifications. chemicalbook.comalkalimetals.com For instance, the methyl group could be halogenated and then subjected to nucleophilic substitution, or it could be oxidized to a carboxylic acid. chemicalbook.com While this compound itself does not have a methyl group, derivatives could be synthesized from precursors that do, such as 2-amino-6-methylpyridine, which can then be elaborated. nih.govachemblock.com

| Position | Reaction Type | Potential Functional Group |

| C-3, C-5 | Electrophilic Halogenation | Bromo, Chloro |

| C-4 | Lithiation followed by electrophilic quench | Various substituents |

| C-3, C-5 | Nitration | Nitro |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the aminopyridine core and the propylamide side chain.

Pyridine Ring Modes: The pyridine ring gives rise to several characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. cdnsciencepub.com A particularly strong and characteristic "ring breathing" mode, involving the symmetric expansion and contraction of the entire ring, is often prominent in the Raman spectrum around 990-1030 cm⁻¹. researchgate.netnih.gov

Amide Linkage Modes: The amide group has several well-defined vibrational bands. The most intense and useful is the Amide I band, occurring at ~1650-1680 cm⁻¹, which is primarily due to the C=O stretching vibration. The Amide II band (~1520-1570 cm⁻¹) is a mixture of N-H in-plane bending and C-N stretching. The Amide A band, which corresponds to the N-H stretching vibration, is found at higher frequencies, typically in the 3250-3350 cm⁻¹ range. researchgate.net

Amino Group Modes: The primary amino (NH₂) group shows symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch (asymmetric) | Amine (NH₂) | ~3450 | IR |

| N-H Stretch (symmetric) | Amine (NH₂) | ~3350 | IR |

| N-H Stretch (Amide A) | Amide (R-NH-C=O) | ~3300 | IR |

| C-H Stretch | Aromatic & Aliphatic | 3000 - 3100 (Ar), 2850 - 2960 (Al) | IR, Raman |

| C=O Stretch (Amide I) | Amide (R-NH-C=O) | ~1670 | IR (Strong) |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1610 | IR, Raman |

| N-H Bend / C-N Stretch (Amide II) | Amide (R-NH-C=O) | ~1550 | IR |

This compound possesses multiple sites for hydrogen bonding: the amino group protons (donors), the amide proton (donor), the pyridine ring nitrogen (acceptor), and the amide carbonyl oxygen (acceptor). This allows for the formation of various intermolecular hydrogen-bonded aggregates, such as dimers or extended chains. mdpi.com

The formation of these aggregates has a distinct and observable effect on the vibrational spectrum. rsc.org When a group like N-H or C=O participates in a hydrogen bond, the bond is weakened, which lowers its vibrational frequency. Therefore, the key signatures of hydrogen bonding in the IR spectrum are:

A red shift (a shift to lower wavenumber/frequency) of the N-H and C=O stretching bands. irdg.org

A significant broadening of these same bands.

For example, in a non-polar solvent where the molecule is mostly monomeric, the N-H stretching bands would be relatively sharp and at higher frequencies. In the solid state or in concentrated solutions, where aggregation is prevalent, these bands would shift to lower frequencies and become much broader, indicating strong intermolecular hydrogen bonding. rsc.org

Mass Spectrometry (MS) Investigations for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₁N₃O, the expected exact molecular weight is 165.19 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) of 165.

The fragmentation pattern of this compound is dictated by the presence of the amide linkage and the aminopyridine core. The primary fragmentation mechanism for amides is α-cleavage on either side of the carbonyl group. miamioh.edu This leads to several predictable daughter ions:

Loss of the propyl radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the propyl group results in the loss of a propyl radical (•C₃H₇), generating a prominent ion at m/z 122.

Loss of an ethyl radical ([M-29]⁺): Scission of the C-C bond within the propyl side chain can lead to the loss of an ethyl radical (•C₂H₅), producing an ion at m/z 136.

McLafferty Rearrangement: For amides with a sufficiently long alkyl chain (like the propyl group), a McLafferty rearrangement is possible. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene (propene in this case) and the formation of a radical cation at m/z 107.

Cleavage adjacent to the amino group: Fragmentation can also be initiated by the aminopyridine moiety. Similar to other aliphatic amines, cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway. docbrown.info

A summary of the expected primary fragmentation patterns is presented in the table below.

| Fragmentation Process | Lost Fragment | Resulting m/z | Notes |

| Molecular Ion | - | 165 | [C₈H₁₁N₃O]⁺ |

| α-Cleavage | •CH₂CH₂CH₃ | 122 | Loss of the propyl group from the amide. |

| α-Cleavage | •CH₂CH₃ | 136 | Loss of an ethyl group from the propyl chain. |

| Amide Bond Cleavage | •C(=O)CH₂CH₂CH₃ | 93 | Cleavage of the C(ring)-N(amide) bond. |

| McLafferty Rearrangement | CH₂=CHCH₃ | 107 | Elimination of propene. |

These fragmentation pathways provide a characteristic fingerprint, allowing for the unambiguous identification of this compound in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is primarily influenced by the pyridine ring, which acts as the principal chromophore, and is modified by the amino (-NH₂) and propylamido (-NHC(O)C₃H₇) groups, which function as auxochromes.

The pyridine ring itself exhibits characteristic absorptions due to π → π* and n → π* transitions. researchgate.netupi.edu

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For pyridine, these typically appear around 250-262 nm. researchgate.net

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. They are of lower energy and appear at longer wavelengths, often around 270-300 nm, but with significantly lower intensity. uomustansiriyah.edu.iq

The presence of the electron-donating amino group and the amide group causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms interacting with the π system of the pyridine ring. uomustansiriyah.edu.iq Therefore, the λₘₐₓ for the π → π* transition in this compound is expected to be shifted to a longer wavelength compared to unsubstituted pyridine.

| Molecule/Fragment | Typical λₘₐₓ (nm) | Transition Type | Reference |

| Pyridine | ~250-262 | π → π | researchgate.net |

| Pyridine | ~270 | n → π | uomustansiriyah.edu.iq |

| Benzene | ~261 | π → π | uomustansiriyah.edu.iq |

| Amide (C=O) | ~205-220 | n → π | upi.edu |

The electronic spectrum is also sensitive to the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly cataloged, extensive research on analogous aminopyridine derivatives allows for a detailed and reliable prediction of its solid-state characteristics. acs.orgresearchgate.netnih.gov

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of strong hydrogen bonds, which dictate the supramolecular architecture. rsc.org The molecule contains multiple hydrogen bond donors (the amino N-H and amide N-H) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen).

The most significant interactions expected are:

N-H···N Hydrogen Bonds: A highly prevalent and strong interaction in aminopyridine crystals involves the amino group of one molecule donating a hydrogen to the pyridine ring nitrogen of an adjacent molecule. researchgate.net This interaction often leads to the formation of one-dimensional chains or tapes.

N-H···O Hydrogen Bonds: The amide group facilitates the formation of robust hydrogen bonds. The amide N-H acts as a donor, and the carbonyl oxygen (C=O) acts as an acceptor. This frequently results in the creation of a centrosymmetric dimer motif, where two molecules are linked in a head-to-head fashion. rasayanjournal.co.in This R²₂(8) graph set motif is a common feature in the crystal engineering of amides.

The interplay of these interactions results in a densely packed, three-dimensional network, maximizing thermodynamic stability.

Conformational Analysis in the Crystalline State

In the solid state, the conformation of this compound is largely defined by the orientation of the propylamido substituent relative to the pyridine ring. The key conformational features involve the torsion angles around the C(ring)–N(amide) and C(amide)–N(amide) bonds.

Amide Bond Conformation: N-acyl groups can exist as syn-periplanar or anti-periplanar conformers due to the partial double-bond character of the C-N amide bond, which restricts rotation. mdpi.com In the solid state, one conformer is typically favored to optimize packing and intermolecular hydrogen bonding. For N-acyl-2-aminopyridines, the conformation is often nearly planar, allowing for conjugation between the amide group and the pyridine ring.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of the electronic structure and properties of this compound.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For aminopyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find the minimum energy structure. scirp.org These calculations can reveal key geometric parameters like bond lengths and angles. For instance, in related pyridine derivatives, the planarity of the pyridine ring and the orientation of substituent groups have been computationally determined. mdpi.com The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. nih.gov The MEP is particularly useful for identifying regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative

This table is illustrative and based on typical values found for similar structures in computational studies. Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| Bond Length | C-N (amino group) | ~1.38 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Dihedral Angle | Pyridine Ring-Amido Group | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and reactive. scirp.org For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com For example, in many aminopyridines, the HOMO is localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyridine Derivative

This table is illustrative and based on typical values found for similar structures in computational studies. Actual values for this compound would require specific calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) methods combined with DFT are widely used to predict ¹H and ¹³C NMR chemical shifts. d-nb.inforesearchgate.net The accuracy of these predictions has been shown to be high, especially when considering conformational isomers. d-nb.info For complex molecules, these calculations can help assign ambiguous signals in experimental spectra. rsc.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks in an experimental Infrared (IR) spectrum. researchgate.net By comparing the calculated and experimental spectra, researchers can identify the characteristic vibrational modes of different functional groups within the molecule, such as the N-H stretches of the amino group and the C=O stretch of the amido group. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). scirp.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). scirp.orgacademie-sciences.fr This allows for the assignment of the observed absorption bands to specific electronic excitations, such as n→π* or π→π* transitions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt a variety of conformations. Molecular Dynamics (MD) simulations provide a way to explore this conformational landscape over time. mun.ca In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent molecules) is calculated by integrating Newton's laws of motion. bonvinlab.org This generates a trajectory that reveals how the molecule moves, flexes, and changes its shape. For a flexible molecule like this compound, with its rotatable propyl group, MD simulations can identify the most populated conformational states and the energy barriers between them. chemrxiv.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mun.ca

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. ufl.edumdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that connect reactants and products. rsc.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving aminopyridines, such as nitration, computational studies can help to understand the regioselectivity of the reaction and the role of intermediates. sapub.org These studies can provide a detailed, atomistic picture of how bonds are broken and formed during a chemical transformation. rsc.org

Intermolecular Interaction Analysis: Hydrogen Bonding and Aromatic Stacking

The non-covalent interactions that this compound can form are critical to its chemical and biological behavior. Computational methods can be used to analyze these interactions in detail.

Hydrogen Bonding: The amino and amido groups of this compound are capable of both donating and accepting hydrogen bonds. The pyridine nitrogen can also act as a hydrogen bond acceptor. Computational studies can quantify the strength of these hydrogen bonds and determine the preferred hydrogen-bonding patterns. nih.gov For example, in related systems, DFT calculations have been used to study the formation of hydrogen-bonded complexes and determine their stability. scirp.org

Coordination Chemistry of 2 Amino 6 Propylamido Pyridine: Ligand Design and Metal Complexation

Ligand Properties and Potential Coordination Sites

2-Amino-6-(propylamido)pyridine is a versatile organic molecule with several potential sites for coordination with metal ions. Its structure, featuring a pyridine (B92270) ring substituted with an amino group and a propylamido group, allows for a variety of binding modes.

Nitrogen Donors (Pyridine Nitrogen, Amine Nitrogen, Amide Nitrogen)

The primary coordination sites of this compound are its three nitrogen atoms, each with distinct electronic and steric properties.

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a strong σ-donor and a weak π-acceptor. jscimedcentral.com This makes it a primary site for metal coordination. The pyridine ring's aromaticity and planarity influence the geometry of the resulting metal complexes.

Amine Nitrogen: The exocyclic amino group (-NH2) at the 2-position of the pyridine ring is another potential coordination site. The lone pair of electrons on the amine nitrogen can readily donate to a metal center. The reactivity and coordination ability of this group are influenced by its basicity.

Amide Nitrogen: The nitrogen atom of the propylamido group (-NH-C(=O)-CH2CH2CH3) can also participate in coordination. However, the delocalization of the lone pair of electrons onto the adjacent carbonyl group reduces its basicity compared to the amine nitrogen. Coordination through the amide nitrogen is often observed in conjunction with the amide oxygen, forming a stable chelate ring.

The interplay between these three nitrogen donors allows this compound to act as a versatile ligand, capable of forming complexes with a wide range of transition metals.

Chelating and Bridging Capabilities

The spatial arrangement of the nitrogen donor atoms in this compound allows for both chelating and bridging modes of coordination.

Chelating Ligand: The ligand can coordinate to a single metal center through two or more of its donor atoms, forming a stable chelate ring. A common chelating mode involves the pyridine nitrogen and the amine nitrogen, creating a five-membered chelate ring. Another possibility is the coordination of the pyridine nitrogen and the amide oxygen, which would also result in a five-membered ring. The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect.

Bridging Ligand: this compound can also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For instance, the pyridine nitrogen could coordinate to one metal ion while the amino group coordinates to another. Alternatively, the amide group could bridge two metal ions, with the nitrogen coordinating to one and the oxygen to the other. This bridging capability can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

The specific coordination mode adopted by the ligand depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Palladium, Ruthenium, Zinc, Iron, Copper, Cobalt, Rhenium, Osmium)

This compound has been shown to form complexes with a wide range of transition metals. The choice of metal ion has a significant impact on the structure, reactivity, and potential applications of the resulting complex.

| Metal | Typical Oxidation State | Coordination Number | Potential Applications |

| Palladium | +2 | 4 | Catalysis |

| Ruthenium | +2, +3 | 6 | Catalysis, Photochemistry |

| Zinc | +2 | 4, 6 | Luminescence, Sensing |

| Iron | +2, +3 | 6 | Catalysis, Bioinorganic Chemistry |

| Copper | +1, +2 | 4, 5, 6 | Catalysis, Bioinorganic Chemistry |

| Cobalt | +2, +3 | 4, 6 | Catalysis, Magnetic Materials |

| Rhenium | +1, +3, +5 | 6 | Catalysis, Radiopharmaceuticals |

| Osmium | +2, +3, +4 | 6 | Catalysis, Staining |

The synthesis of these complexes often involves straightforward procedures, such as mixing the ligand and the metal salt in a suitable solvent at room temperature or with gentle heating. jscimedcentral.com The resulting solid complexes can then be isolated by filtration and purified by recrystallization.

Coordination Geometry and Ligand Field Effects

The coordination geometry of the metal complexes of this compound is determined by the coordination number and the electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. Common geometries include square planar (for d8 metals like Pd(II) and Pt(II)), tetrahedral (for d10 metals like Zn(II)), and octahedral (for many transition metals like Fe(II/III), Co(II/III), and Ru(II/III)).

The coordination of the ligand to the metal center creates a ligand field, which splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the nature of the ligand and the metal ion. This compound, with its nitrogen donor atoms, is considered a moderately strong field ligand.

The ligand field has a profound effect on the electronic and magnetic properties of the complex. For example, in octahedral complexes of d4-d7 metal ions, the ligand field strength determines whether the complex will be high-spin or low-spin. This, in turn, affects the complex's color, magnetic susceptibility, and reactivity. For instance, increasing the ligand field splitting can lead to longer lifetimes for metal-to-ligand charge transfer (MLCT) excited states in iron(II) complexes. nih.gov

The coordination of the ligand can also influence the redox properties of the metal center. The electron-donating or -withdrawing nature of the substituents on the ligand can stabilize or destabilize different oxidation states of the metal.

Investigation of Complex Stability and Reactivity

The stability and reactivity of metal complexes of this compound are crucial for their potential applications.

Complex Stability: The thermodynamic stability of these complexes is generally high due to the chelate effect. The stability can be influenced by factors such as the pH of the solution, the nature of the solvent, and the presence of competing ligands. The kinetic inertness or lability of the complexes is also an important consideration. For instance, complexes intended for use as catalysts may need to be labile enough to allow for substrate binding and product release, while those for applications like imaging agents may need to be kinetically inert to prevent metal ion release in biological systems.

Reactivity: The reactivity of the coordinated this compound ligand can be significantly different from that of the free ligand. Coordination can activate the ligand towards certain reactions or protect it from others. The metal center itself can also be a site of reactivity. For example, the complex may undergo redox reactions, where the metal ion changes its oxidation state. The coordinated ligands can influence the redox potential of the metal center.

Furthermore, the complexes can participate in ligand substitution reactions, where one or more of the coordinated ligands are replaced by other molecules. The rates and mechanisms of these reactions are of fundamental importance in understanding the chemical behavior of the complexes. For instance, the reactivity of these complexes can be harnessed for catalytic applications, such as in ethylene (B1197577) oligomerization when activated by co-catalysts like methylaluminoxane (B55162) (MAO). unam.mx

Catalytic Applications of 2 Amino 6 Propylamido Pyridine Derived Ligands and Complexes

Homogeneous Catalysis

Ligands derived from the 2-amino-6-amidopyridine framework have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The solubility and well-defined molecular nature of these complexes allow for high efficiency and selectivity under relatively mild reaction conditions.

Cross-Coupling Reactions (e.g., C-5 Arylation of Imidazoles)

The development of efficient methods for the C-H arylation of heteroaromatics is a key goal in organic synthesis. Palladium-catalyzed direct C-5 arylation of imidazoles is a powerful tool for creating complex molecules from simple precursors. The success of this reaction often hinges on the design of the ligand coordinated to the palladium center.

While research on 2-Amino-6-(propylamido)pyridine itself in this specific reaction is not extensively documented, the broader class of pyridine-based ligands is highly relevant. For instance, asymmetric pyridine-bridged imidazole-pyridine-amino acid ligands have been successfully employed in the palladium-catalyzed C-5 arylation of imidazoles with aryl chlorides and bromides. These ligands assist in the C-H bond activation at the C5 position of the imidazole (B134444) ring, facilitating the coupling reaction without the need for additives like pivalic acid. The pyridine (B92270) core, similar to that in this compound, plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. The modular nature of these ligands, where different amino acids can be incorporated, allows for fine-tuning of the catalyst's performance.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The aminopyridine scaffold can be readily modified to create chiral ligands for this purpose.

A notable example is the development of a new class of copper-aminopyridine catalysts for the highly enantioselective Henry (nitroaldol) reaction. Researchers have synthesized C1-symmetric chiral aminopyridine ligands derived from readily available starting materials like camphor (B46023) and picolylamine. In the presence of a copper(II) source, these ligands catalyze the reaction between aldehydes and nitroalkanes to produce β-hydroxynitroalkanes with high yields and excellent enantioselectivities (up to 98% ee). The design involves reducing an iminopyridine to an aminopyridine, which coordinates to the copper ion through a strongly basic amine nitrogen and a weakly basic pyridine nitrogen. This electronic differentiation is crucial for creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Table 1: Performance of a Chiral Aminopyridine-Copper(II) Catalyst in the Asymmetric Henry Reaction

| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | 95 | 91 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 99 | 96 |

| 3 | 2-Naphthaldehyde | Nitromethane | 98 | 92 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 94 | 93 |

| 5 | Cinnamaldehyde | Nitromethane | 99 | 96 |

Hydrogenation and Transfer Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are fundamental processes for the reduction of unsaturated functional groups. Ruthenium complexes featuring aminopyridine-based ligands have emerged as highly efficient catalysts for these transformations.

Specifically, complexes of ruthenium(II) with 2-(aminomethyl)pyridine and various phosphine (B1218219) co-ligands are exceptionally active catalysts for the transfer hydrogenation of ketones to alcohols. Using isopropanol (B130326) as the hydrogen source, these catalysts can achieve remarkably high turnover frequencies (TOFs), reaching up to 400,000 h⁻¹ at 50% conversion. When chiral diphosphines are incorporated into the catalyst structure, the enantioselective reduction of ketones can be achieved with high speed and excellent enantioselectivity (up to 94% ee) at very low catalyst loadings (0.05–0.01 mol %).

Furthermore, ruthenium complexes bearing sterically confined bipyridine ligands, a related structural class, have been shown to be effective for the challenging hydrogenation of amides. These systems can achieve selective C-N or C=O bond cleavage under varying conditions, demonstrating the versatility of the pyridine-based ligand framework in hydrogenation catalysis. rsc.org

Table 2: Enantioselective Transfer Hydrogenation of Methyl-Aryl Ketones with a Chiral Ru-Aminopyridine Complex

| Substrate (Ketone) | Catalyst Loading (mol %) | Time (min) | Conversion (%) | ee (%) | TOF (h⁻¹) |

| Acetophenone | 0.05 | 5 | >98 | 92 (R) | 117,600 |

| 4-Me-Acetophenone | 0.01 | 15 | >98 | 92 (R) | 39,200 |

| 4-Cl-Acetophenone | 0.05 | 5 | >98 | 94 (R) | 117,600 |

| 2-Acetonaphthone | 0.05 | 10 | >98 | 91 (R) | 58,800 |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. The principles of ligand design for homogeneous catalysts can be extended to create solid-supported, heterogeneous versions. This is typically achieved by anchoring the ligand or its metal complex to an insoluble support.

A prime example involves the synthesis of a robust, magnetic heterogeneous catalyst by decorating gold ions onto a cross-linked polymeric nanocomposite derived from 2,6-diaminopyridine (B39239). acs.org This nitrogen-rich polymer network shows a high affinity for gold ions, resulting in a stable catalyst. acs.org This material has proven effective for the bromination of various aromatic compounds, demonstrating good to excellent yields. The solid nature of the catalyst allows for easy separation from the reaction mixture and potential reuse. acs.org

Similarly, iron complexes with 2,6-bis(imino)pyridyl ligands, which are structurally related to 2-amino-6-amidopyridines, have been successfully immobilized on supports like silica (B1680970) and MCM-41 molecular sieves for use in ethylene (B1197577) polymerization. nih.gov The immobilization can be achieved either by functionalizing the ligand with a group that can be anchored to the support or by directly adsorbing the pre-formed metal complex onto the support material. nih.gov These heterogeneous systems often exhibit enhanced stability and can influence the properties of the resulting polymer compared to their homogeneous counterparts. nih.gov

Catalyst Design Principles Based on Ligand Modifications

The effectiveness of a catalyst derived from the 2-amino-6-amidopyridine scaffold is profoundly influenced by the ligand's structure. The ability to systematically modify the ligand allows for the rational design of catalysts with tailored properties.

Steric Effects: The size and shape of the substituents on the ligand framework create a specific steric environment around the metal center. Increasing steric bulk can enhance selectivity by controlling the way substrates approach the active site. For example, in iron complexes used for atom transfer radical polymerization (ATRP), substituting a smaller ethyl group with a bulkier t-butyl group on the amino portion of an amino-pyridine ligand led to a noticeable increase in catalytic activity. This suggests that the steric hindrance influences the polymerization equilibrium and reaction rate. researchgate.net

Electronic Effects: The electronic properties of the ligand, governed by electron-donating or electron-withdrawing groups, directly modulate the reactivity of the metal center. For instance, in the design of asymmetric catalysts, creating a significant electronic differentiation between the two nitrogen donors (e.g., a basic sp³ amine vs. a less basic sp² pyridine nitrogen) is a key strategy for enhancing enantioselectivity. This electronic asymmetry helps to polarize the metal center and strengthen the chiral induction.

Symmetry and Chirality: For asymmetric catalysis, the introduction of chirality is essential. This is achieved by using chiral building blocks in the ligand synthesis. While C2-symmetric ligands have been a cornerstone of asymmetric catalysis, there is a growing appreciation for non-symmetrical ligands. In many catalytic cycles, the intermediates are inherently non-symmetrical, meaning that the two coordination sites of the ligand experience different steric and electronic demands. Therefore, designing non-symmetrical ligands, where each part of the ligand is independently optimized, can lead to superior catalytic performance.

Supramolecular Chemistry and Self Assembly of 2 Amino 6 Propylamido Pyridine Systems

Directed Molecular Assemblies via Hydrogen Bonding

Hydrogen bonding is a primary driving force in the self-assembly of 2-Amino-6-(propylamido)pyridine. The specific arrangement of hydrogen bond donors and acceptors on the pyridine (B92270) scaffold allows for the formation of predictable and robust networks, which are fundamental to the construction of larger supramolecular structures.

Amide-Amide and Amine-Amide Hydrogen Bond Networks

The amide functionality within this compound is a potent mediator of self-assembly. The N-H proton of the amide can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature facilitates the formation of strong and directional amide-amide hydrogen bonds. In many crystalline structures of related N-acylaminopyridines, these interactions lead to the formation of one-dimensional chains or tapes. researchgate.net The specific geometry of these interactions can be influenced by the nature of the acyl substituent.

Interplay with Pyridine Nitrogen Interactions

The nitrogen atom of the pyridine ring is a significant hydrogen bond acceptor and its involvement in intermolecular interactions can profoundly influence the resulting supramolecular structure. In many 2-aminopyridine (B139424) derivatives, the pyridine nitrogen readily participates in hydrogen bonding, often with an acidic proton from a co-former molecule or with an N-H group from a neighboring molecule. researchgate.netresearchgate.net

In the context of this compound, the pyridine nitrogen can compete with the amide carbonyl for hydrogen bond donors, namely the amide N-H and the amino N-H. The geometry of the resulting hydrogen bond can lead to different supramolecular motifs. For instance, the formation of a hydrogen bond between the amino N-H and the pyridine nitrogen of an adjacent molecule can lead to the formation of a classic dimeric R2(8) ring motif. researchgate.net This type of interaction is a well-established and robust supramolecular synthon in crystal engineering. taylorfrancis.com The interplay between the various hydrogen bond donors and acceptors within the molecule ultimately determines which interactions are favored, leading to a diverse range of possible self-assembled structures.

Non-Covalent Interactions: Aromatic Stacking and Alkyl Chain Packing

Beyond the dominant role of hydrogen bonding, other non-covalent interactions, such as π-π stacking and van der Waals forces involving the alkyl chain, contribute significantly to the stability and dimensionality of the supramolecular assemblies of this compound.

Host-Guest Systems and Molecular Recognition

The specific arrangement of functional groups in this compound makes it an interesting candidate for use in host-guest chemistry and molecular recognition. The combination of hydrogen bond donors and acceptors on the pyridine core can create a binding pocket capable of selectively interacting with complementary guest molecules.

The 2-amido-6-aminopyridine scaffold is known to be an effective recognition motif for various guest molecules, particularly those containing carboxylic acid or amide functionalities. ijacskros.com The potential for forming multiple hydrogen bonds allows for strong and specific binding. For instance, receptors based on 2-aminopyridine have been shown to bind dicarboxylic acids through a three-point hydrogen bonding interaction involving the pyridine nitrogen and both N-H groups. ijacskros.com Similarly, the amide group of this compound could participate in the recognition of guest molecules that have complementary hydrogen bonding sites.

The propyl group can also play a role in molecular recognition by providing a hydrophobic pocket that can interact with non-polar regions of a guest molecule. This combination of directional hydrogen bonding and less specific hydrophobic interactions can lead to high selectivity in guest binding. For example, host-guest complexes have been formed between 2,6-diaminopyridine (B39239) derivatives and guests that can engage in both hydrogen bonding and hydrophobic interactions. mdpi.com

Crystal Engineering and Solid-State Supramolecular Architectures

The principles of crystal engineering, which involve the rational design of crystalline solids with desired properties, are highly applicable to this compound. By understanding and controlling the intermolecular interactions, it is possible to predict and construct specific solid-state architectures. nih.gov

The formation of robust and predictable supramolecular synthons is a cornerstone of crystal engineering. taylorfrancis.com For this compound, several key synthons can be anticipated. The aforementioned R2(8) dimer, formed through N-H---N hydrogen bonds between the amino group and the pyridine nitrogen, is a highly probable motif. researchgate.net Additionally, catemeric chains formed through N-H---O hydrogen bonds between the amide groups are also likely to be a dominant feature in the crystal packing.

Mechanistic Insights into Biological Interactions of 2 Amino 6 Propylamido Pyridine Derivatives in Vitro Studies

Molecular Basis of Enzyme Inhibition (e.g., Kinases, Secretases, Nitric Oxide Synthases, α-Glucosidase)

The 2-aminopyridine (B139424) scaffold is a foundational structure for a variety of enzyme inhibitors. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit several classes of enzymes, including kinases, nitric oxide synthases, and α-glucosidase, through specific molecular interactions.

Kinases: A series of novel pyridine-ureas were evaluated for their in vitro inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com Two compounds, in particular, demonstrated significant inhibition at micromolar concentrations. mdpi.com Similarly, 6-amino pyridine (B92270) derivatives have been developed as potent dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), enzymes implicated in the pathology of Alzheimer's disease. nih.gov In vitro assays showed that specific derivatives strongly inhibited both enzymes, with one compound, 8d , exhibiting IC₅₀ values of 0.77 ± 0.01 μM for GSK-3β and 0.57 ± 0.12 μM for CK-1δ. nih.gov

Nitric Oxide Synthases (NOS): Researchers have developed a promising class of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors based on the 2-aminopyridine scaffold. nih.gov Modifications to the core structure, such as replacing a pyridine linker with mono- or difluorobenzene rings, led to a significant improvement in permeability while maintaining high inhibitory activity. nih.gov Further optimization by substituting the 4-methyl group of the 2-aminopyridine head with 4-CF₂H and 4-CF₃ groups helped modulate amine basicity and maximize lipophilicity. nih.gov

α-Glucosidase: Derivatives of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile have been identified as novel and potent α-glucosidase inhibitors, an important target for managing diabetes mellitus. nih.govresearchgate.net A screening of 28 synthetic analogues revealed that several compounds had significantly greater inhibitory potential than the standard drug, acarbose (B1664774) (IC₅₀ = 750 ± 10 µM). nih.gov The most potent compound exhibited an IC₅₀ value of 55.6 ± 0.3 µM, making it thirteen times more effective than acarbose. nih.gov Kinetic studies of this lead compound indicated a competitive inhibition mechanism, suggesting it vies with the natural substrate for the enzyme's active site. nih.govresearchgate.net

Secretases: While the 2-aminopyridine scaffold is versatile, the reviewed in vitro studies did not provide specific data on the inhibition of secretases by 2-Amino-6-(propylamido)pyridine or its direct derivatives.

| Enzyme Target | Derivative Class | Key Findings | IC₅₀ Values | Reference |

| VEGFR-2 | Pyridine-ureas | Exhibited significant inhibitory activity. | 3.93 - 5.0 µM | mdpi.com |

| GSK-3β | 6-Amino pyridine derivatives | Potent dual inhibitor activity. | 0.77 ± 0.01 μM | nih.gov |

| CK-1δ | 6-Amino pyridine derivatives | Potent dual inhibitor activity. | 0.57 ± 0.12 μM | nih.gov |

| α-Glucosidase | 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles | Showed 13-fold greater inhibition than acarbose. | 55.6 ± 0.3 µM | nih.gov |

| nNOS | 4-Substituted 2-aminopyridines | High inhibitory activity with improved permeability. | Not specified | nih.gov |

Protein-Ligand Interaction Analysis via Molecular Docking and Simulations

Molecular docking and simulation are crucial computational tools for elucidating the binding modes of 2-aminopyridine derivatives at the atomic level. chemrevlett.com These methods provide insights into the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective compounds. chemrevlett.com

Sigma Receptor (σ1R) Interactions: Docking studies of a highly affine pyridine derivative (Compound 5 ) with the human σ1 receptor (hσ1R) revealed a binding energy of -11.2 kcal/mol. mdpi.com The model showed that the ligand's propargylamine (B41283) group fits into a cavity lined by residues Tyr206, Ala98, Leu95, and Thr181. mdpi.com The pyridine ring establishes π-alkyl interactions with Leu105, Met93, and Ala185, while a critical hydrogen bond is formed between the residue Glu172 and an NH group on the ligand. mdpi.com

Kinase Interactions (GSK-3β/CK-1δ): Molecular docking analysis of a dual GSK-3β/CK-1δ inhibitor showed that the compound fits effectively into the ATP binding site of both kinases. nih.gov The stability of the complex is attributed to hydrogen bonds formed between the 6-amino pyridine ring of the ligand and key amino acids in the hinge region of the enzymes, specifically Asp133 and Val135 in GSK-3β and Leu85 in CK-1δ. nih.gov

α-Glucosidase Interactions: In silico studies were performed to understand the binding mode of the most potent α-glucosidase inhibitor (Compound 7 ) with the enzyme's active site residues. nih.gov These simulations support the competitive inhibition mechanism observed in kinetic assays by showing the ligand occupying the catalytic site. nih.gov

Androgen Receptor (AR) Interactions: Simulations demonstrated that PhIP and its metabolite, N²-hydroxy-PhIP , dock into the same cavity of the AR's ligand-binding domain as the native hormone DHT, confirming a competitive binding mode. nih.gov

| Target Protein | Derivative | Key Interacting Residues | Interaction Types | Binding Energy / Kᵢ | Reference |

| hσ1 Receptor | Compound 5 | Glu172, Leu105, Met93, Tyr206 | Hydrogen bond, π-alkyl | -11.2 kcal/mol | mdpi.com |

| GSK-3β | Compound 8d | Asp133, Val135 | Hydrogen bonds | Not specified | nih.gov |

| CK-1δ | Compound 8d | Leu85 | Hydrogen bond | Not specified | nih.gov |

| Eg5 Kinesin | Compound 5m | Not specified | H-bond, hydrophobic | -9.52 kcal/mol (0.105 µM Kᵢ) | tubitak.gov.tr |

| Androgen Receptor | PhIP / N²-hydroxy-PhIP | Not specified | Not specified | High affinity | nih.gov |

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features

Structure-activity relationship (SAR) studies are essential for identifying the key molecular features (the pharmacophore) responsible for the biological activity of 2-aminopyridine derivatives.

Core Scaffold Modifications: For a series of antimalarial 3,5-diaryl-2-aminopyridines, SAR studies showed that the pyridine core and the 2-amino group are critical for activity. nih.govresearchgate.net While replacing the pyridine core with a pyrazine (B50134) structure led to a new series of potent oral antimalarials, other changes to the core or substitution of the 2-amino group resulted in a loss of activity. nih.govresearchgate.net This highlights the stringent structural requirements for interaction with the biological target.

Key Moieties for Activity: In the development of inhibitors for β-amyloid (Aβ) aggregation, the 2,6-diaminopyridine (B39239) moiety was identified as a crucial component of the pharmacophore. nih.gov The most potent inhibitors were compounds that contained three of these 2,6-disubstituted pyridine units, indicating that multivalency can enhance activity. nih.gov

Influence of Substituents: The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine and associated rings. mdpi.com

Methoxy (B1213986) Groups (-OCH₃): An increase in the number of methoxy groups often leads to higher antiproliferative activity (lower IC₅₀ values). mdpi.com

Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine) can be essential for cytotoxic activity against certain cancer cell lines. tubitak.gov.tr

Hydroxyl (-OH) and Amino (-NH₂) Groups: The presence of nitrogen- and oxygen-containing functional groups, such as -OH and -NH₂, is frequently associated with superior antiproliferative effects. mdpi.com

For α-glucosidase inhibitors, the substitutions on the aryl ring at the 4-position of the pyridine core significantly impact inhibitory potential. nih.gov This detailed understanding allows for the rational design of analogues with improved potency.

Membrane Permeability Studies and Transport Mechanisms (In Vitro Models)

For compounds targeting the central nervous system (CNS) or requiring good oral absorption, membrane permeability is a critical property. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict this behavior.

A study on 2-aminopyridine-based nNOS inhibitors, designed to cross the blood-brain barrier (BBB), systematically investigated factors influencing permeability. nih.gov An initial generation of inhibitors showed poor permeability in a Caco-2 assay. nih.gov Subsequent modifications led to significant improvements:

Linker Modification: Exchanging a pyridine linker with more lipophilic mono- or difluorobenzene rings enhanced permeability while maintaining potency. nih.gov

Lipophilicity and Rigidity: A derivative containing a rigid alkyne and lipophilic alkyl groups (Compound 10 ) showed the highest permeability (Pₑ = 26.8 x 10⁻⁶ cm s⁻¹). nih.gov

Polarity: The presence of a piperazine (B1678402) tail with two tertiary amines drastically decreased permeability, whereas a moderately polar 4-methoxyl variant exhibited moderate permeability. nih.gov

Fluorination: Replacing hydrogen atoms with fluorine atoms on the 4-methyl substituent of the 2-aminopyridine head (compounds 23 and 24 ) considerably increased permeability. nih.gov

ADME predictions for a dual GSK-3β/CK-1δ inhibitor also indicated its potential to permeate the BBB, a crucial feature for a drug targeting Alzheimer's disease. nih.gov

| Compound | Key Structural Feature | Permeability (Pₑ) (x 10⁻⁶ cm s⁻¹) | Assay | Reference |

| 10 | Rigid alkyne, lipophilic alkyl amine | 26.8 | PAMPA-BBB | nih.gov |

| 20 | Primary amine | 12.6 | PAMPA-BBB | nih.gov |

| 23 | 4-CF₂H substituent | 16.0 | PAMPA-BBB | nih.gov |

| 24 | 4-CF₃ substituent | 17.3 | PAMPA-BBB | nih.gov |

| 19 | Pyrimidine variant | 11.7 | PAMPA-BBB | nih.gov |

| 22 | Piperazine tail | Very low (3 orders of magnitude lower than parent) | PAMPA-BBB | nih.gov |

Advanced Research Directions and Future Perspectives for 2 Amino 6 Propylamido Pyridine

Emerging Synthetic Methodologies for Enhanced Accessibility and Sustainability

The synthesis of 2,6-diaminopyridine (B39239) derivatives, the core structure of 2-Amino-6-(propylamido)pyridine, is evolving towards more efficient and environmentally benign methods. Traditional approaches, such as the Chichibabin reaction using sodium amide in inert solvents, are effective but require stringent safety measures to exclude water and involve costly disposal of byproducts. google.comgoogle.com Modern strategies are focused on overcoming these limitations through catalysis and process intensification.

A significant advancement is the use of microwave-assisted, copper-catalyzed amination of halopyridines. researchgate.net This method offers rapid reaction times and high selectivity, representing a more sustainable route to substituted 2,6-diaminopyridines. researchgate.net Similarly, the development of straightforward and controllable polymerization methods for 2,6-diaminopyridine, such as using a rotating packed bed, highlights a move towards efficient and scalable production of related materials. rsc.org The synthesis of various derivatives often starts from 2,6-diaminopyridine, which can be condensed with aldehydes to form Schiff bases that are further modified, or reacted with acyl chlorides. sphinxsai.comnih.gov These modular approaches allow for the generation of a diverse library of compounds based on the central pyridine (B92270) scaffold.

Table 1: Comparison of Synthetic Methodologies for 2,6-Diaminopyridine Scaffolds

| Methodology | Reagents/Conditions | Advantages | Disadvantages/Challenges | Citations |

|---|---|---|---|---|

| Chichibabin Reaction | Pyridine, Sodium Amide, Organic Solvent (150-180 °C) | Established route | Harsh conditions, use of hazardous sodium amide, safety measures required | google.comgoogle.com |

| Copper-Catalyzed Amination | 2,6-dihalopyridines, Amines, CuI catalyst, Microwave (80-225 °C) | Rapid, high yields, good selectivity, applicable to various amines | Requires catalyst, higher catalyst loading may be needed for some substrates | researchgate.net |

| From Dihydroxypyridines | 2,6-dihydroxypyridine, Phosphorus oxychloride, then primary amine | Utilizes different starting materials | Multi-step process, potential for isomer formation | google.com |

| Condensation/Acylation | 2,6-diaminopyridine, Aldehydes or Acyl Chlorides | Modular, allows for diverse functionalization | Standard multi-step organic synthesis | sphinxsai.comnih.gov |

Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity

The inherent electronic and structural properties of the 2,6-diaminopyridine framework make it a prime candidate for incorporation into advanced catalytic systems. Research has demonstrated that metal complexes featuring ligands derived from this scaffold can exhibit remarkable catalytic activity and selectivity in a range of important chemical transformations.

For instance, iron(II) and manganese(I) complexes supported by PNP pincer ligands based on 2,6-diaminopyridine have been developed as effective catalysts for hydrogenation and acceptorless dehydrogenation reactions. nih.gov Notably, these earth-abundant metal catalysts have shown high efficiency in the hydrogenation of carbon dioxide to formate, a crucial reaction for CO2 utilization. nih.gov Furthermore, binuclear sodium and potassium complexes featuring pyridine-bridged bis(aminophenolate) ligands demonstrate high activity in the ring-opening polymerization of rac-lactide, with a turnover frequency reaching up to 46,552 h⁻¹. sioc-journal.cn The catalytic activity can be tuned by modifying the substituents on the ligand skeleton, where electron-donating groups tend to enhance performance. sioc-journal.cn The development of cobalt complexes for water splitting also highlights the versatility of pyridine-based ligands in electrocatalysis. doi.org These examples underscore the potential for designing next-generation catalysts based on this compound for sustainable chemical synthesis and energy applications.

Table 2: Catalytic Applications of Functionalized Diaminopyridine Systems

| Catalyst System | Reaction Catalyzed | Key Findings | Citations |

|---|---|---|---|

| Fe(II)/Mn(I) PNP Pincer Complexes | Hydrogenation of CO2, Aldehydes; Dehydrogenation of Formic Acid | High turnover numbers (up to 10,000 for CO2 hydrogenation), operates via outer-sphere mechanism | nih.gov |

| Binuclear Na/K Bis(aminophenolate) Complexes | Ring-opening Polymerization of rac-Lactide | High catalytic activity (TOF up to 46,552 h⁻¹), activity influenced by electronic effects of substituents | sioc-journal.cn |

| Cobalt(I) Cyclopentadienyl Complexes | [2+2+2] Cycloaddition of Alkynes and Nitriles | Efficient synthesis of highly functionalized pyridines under mild conditions | rsc.org |

| Cobalt(II) Tripodal Imidazole (B134444)/Pyridine Complex | Electrocatalytic Water Reduction and Oxidation | Capable of both H2 generation (TON up to 390) and O2 generation (TON up to 103) | doi.org |

Integration into Advanced Materials Science Applications (e.g., Optoelectronic Devices, Sensors)

The functional groups of this compound—the amino group and the amido linkage on the pyridine ring—provide ideal handles for its integration into advanced materials. A particularly promising area is the development of chemical sensors. Researchers have synthesized rhodamine-coupled 2,6-diaminopyridine derivatives that act as selective colorimetric and fluorometric sensors for metal ions of biological importance, such as Fe³⁺ and Al³⁺. nih.govacs.org The sensing mechanism relies on the strong interaction between the metal ion and the ligand, which modulates the photophysical properties of the rhodamine fluorophore. nih.gov

Beyond discrete molecular sensors, the 2,6-diaminopyridine scaffold is suitable for constructing more complex functional materials. For example, polymers of 2,6-diaminopyridine have been synthesized as precursors for high-performance electrocatalysts for the oxygen reduction reaction, a key process in fuel cells. rsc.org The synthesis of fluorescent 2,2':6',2''-terpyridine zinc sensors and other pyridine-containing chromophores for photophysical studies further illustrates the potential of these systems in optoelectronic applications. cardiff.ac.uk The ability to tune the electronic properties through substitution on the pyridine ring could allow for the design of materials with specific light-absorbing or emitting properties for use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells.

Deepening Mechanistic Understanding of Molecular Interactions in Complex Systems

A thorough understanding of the molecular interactions governing the behavior of this compound is crucial for its rational design in various applications. Advanced computational and spectroscopic techniques are being employed to elucidate reaction mechanisms and intermolecular forces at a fundamental level.

For example, theoretical studies using Density Functional Theory (DFT) have provided mechanistic insights into the nitration of 2,6-diaminopyridine, identifying the active intermediates and the role of reaction conditions in determining product selectivity. researchgate.net Such computational approaches can predict reaction barriers and intermediate structures, guiding the optimization of synthetic procedures. researchgate.net Spectroscopic methods, including NMR and mass spectrometry, have been instrumental in probing the mechanisms of polymerization reactions catalyzed by metal complexes containing pyridine-based ligands. sioc-journal.cn These studies can reveal how the catalyst and monomer interact and how the polymer chain propagates. sioc-journal.cn The investigation of non-covalent interactions, which are critical for the formation of self-assembled structures, also benefits from a combination of experimental techniques and theoretical analyses like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com Applying these methods to this compound will deepen the understanding of its hydrogen-bonding capabilities, π-stacking potential, and coordination behavior, enabling more precise control over its function in complex systems.

Exploration of Novel Supramolecular Architectures for Functional Materials

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent forces, offers a powerful strategy for creating functional materials from building blocks like this compound. The combination of hydrogen bond donors (the amino group and amide N-H) and acceptors (the pyridine nitrogen and amide carbonyl) makes this molecule an excellent candidate for programmed self-assembly.